molecular formula C14H15FO3 B13820527 (1S,2S)-2-(3-Fluorobenzoyl)cyclohexanecarboxylic acid

(1S,2S)-2-(3-Fluorobenzoyl)cyclohexanecarboxylic acid

Cat. No.: B13820527
M. Wt: 250.26 g/mol
InChI Key: YJIFMHRCDUOGST-RYUDHWBXSA-N
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Description

Trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclohexanecarboxylic acids It is characterized by the presence of a fluorobenzoyl group attached to the cyclohexane ring, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclohexane ring using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the fluorobenzoyl group can yield the corresponding alcohol.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid or cyclohexane-1,2-dione.

    Reduction: Formation of trans-2-(3-fluorobenzyl)cyclohexane-1-carboxylic acid.

    Substitution: Formation of trans-2-(3-substituted benzoyl)cyclohexane-1-carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets or hydrogen bonding. The carboxylic acid group can participate in ionic interactions or act as a proton donor/acceptor in catalytic processes.

Comparison with Similar Compounds

  • Trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
  • Trans-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
  • Trans-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid

Uniqueness:

  • The presence of the fluorine atom in the 3-position of the benzoyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
  • Compared to its analogs with different substituents, trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid may exhibit distinct biological activities and chemical behaviors.

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

(1S,2S)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m0/s1

InChI Key

YJIFMHRCDUOGST-RYUDHWBXSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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